molecular formula C9H8O6 B11987436 3,5-Diacetyltetrahydropyran-2,4,6-trione

3,5-Diacetyltetrahydropyran-2,4,6-trione

Cat. No.: B11987436
M. Wt: 212.16 g/mol
InChI Key: QXEVSCSWJUZNSA-UHFFFAOYSA-N
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Description

3,5-Diacetyltetrahydropyran-2,4,6-trione is a chemical compound with the molecular formula C9H8O6 and a molecular weight of 212.16 g/mol . It is also known by its synonym, 3,5-Diacetyl-4,6-dihydroxy-2H-pyran-2-one . This compound is characterized by its unique structure, which includes a tetrahydropyran ring substituted with acetyl groups at positions 3 and 5, and carbonyl groups at positions 2, 4, and 6.

Preparation Methods

The synthesis of 3,5-Diacetyltetrahydropyran-2,4,6-trione typically involves the reaction of acylpyran-2,4-diones with acetic anhydride under controlled conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

3,5-Diacetyltetrahydropyran-2,4,6-trione undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Diacetyltetrahydropyran-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diacetyltetrahydropyran-2,4,6-trione involves its interaction with various molecular targets and pathways. The compound can form intramolecular hydrogen bonds and exists in a tautomeric equilibrium, which influences its reactivity and interactions with other molecules . The specific pathways and targets depend on the context of its use, such as in biochemical assays or synthetic reactions.

Comparison with Similar Compounds

3,5-Diacetyltetrahydropyran-2,4,6-trione can be compared with other acylpyran derivatives, such as:

Properties

Molecular Formula

C9H8O6

Molecular Weight

212.16 g/mol

IUPAC Name

3,5-diacetyloxane-2,4,6-trione

InChI

InChI=1S/C9H8O6/c1-3(10)5-7(12)6(4(2)11)9(14)15-8(5)13/h5-6H,1-2H3

InChI Key

QXEVSCSWJUZNSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)C(C(=O)OC1=O)C(=O)C

Origin of Product

United States

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